N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
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Description
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O3S2 and its molecular weight is 479.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Research on compounds with similar structures has focused on the synthesis of novel derivatives and their biological activities. For example, compounds with modifications on the benzothiazole and acetamide components have been studied for their antimicrobial activities. The synthesis of various heterocyclic compounds incorporating the sulfonamide moiety has been explored, demonstrating significant antimicrobial properties against different bacterial and fungal strains (Darwish et al., 2014). Similarly, new heterocycles incorporating antipyrine moiety were synthesized, and their antimicrobial activity was evaluated, showing good effectiveness against various microbial strains (Bondock et al., 2008).
Antiproliferative and Anticancer Activities
The exploration of thiazole derivatives in cancer research has led to the identification of compounds with antiproliferative and anticancer activities. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs were synthesized and evaluated as glutaminase inhibitors, showing potential in attenuating the growth of human lymphoma B cells in vitro and in mouse models (Shukla et al., 2012). This highlights the relevance of such compounds in designing new therapeutic agents targeting cancer metabolism.
Theoretical Investigations and Computational Studies
Computational and theoretical studies on related compounds have been conducted to understand their reactivity and potential biological activities. For example, the antimicrobial activity and quantum calculations of novel sulphonamide derivatives were investigated, providing insights into the correlation between experimental and theoretical calculations for the anticipated compounds (Fahim & Ismael, 2019). This approach aids in predicting the biological activities of new compounds based on their structural features and electronic properties.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-4-33(30,31)21-10-8-19(9-11-21)15-23(29)28(16-20-7-5-6-12-26-20)25-27-24-18(3)13-17(2)14-22(24)32-25/h5-14H,4,15-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWZBHJUQGSOHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.